molecular formula C13H21NO B3045694 Phenol, 3-[ethyl(3-methylbutyl)amino]- CAS No. 112008-26-1

Phenol, 3-[ethyl(3-methylbutyl)amino]-

Cat. No.: B3045694
CAS No.: 112008-26-1
M. Wt: 207.31 g/mol
InChI Key: IXTNODIUFUYXQU-UHFFFAOYSA-N
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Description

Phenol, 3-[ethyl(3-methylbutyl)amino]- is a substituted phenol derivative featuring a secondary amine group at the meta position (C3) of the aromatic ring. The amine substituents include an ethyl group (C₂H₅) and a branched 3-methylbutyl group (C₅H₁₁, isoamyl). This structure confers distinct physicochemical properties, such as increased hydrophobicity compared to simpler aminophenols. The compound’s molecular formula is C₁₃H₂₁NO, with a calculated molecular weight of 207.3 g/mol. Its branched alkyl chains likely reduce water solubility and enhance affinity for nonpolar solvents, making it relevant in applications requiring lipid-soluble intermediates, such as surfactants or pharmaceutical synthesis .

Properties

CAS No.

112008-26-1

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

3-[ethyl(3-methylbutyl)amino]phenol

InChI

InChI=1S/C13H21NO/c1-4-14(9-8-11(2)3)12-6-5-7-13(15)10-12/h5-7,10-11,15H,4,8-9H2,1-3H3

InChI Key

IXTNODIUFUYXQU-UHFFFAOYSA-N

SMILES

CCN(CCC(C)C)C1=CC(=CC=C1)O

Canonical SMILES

CCN(CCC(C)C)C1=CC(=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares Phenol, 3-[ethyl(3-methylbutyl)amino]- with structurally related aminophenols:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Pressure (bar) Key Features
Phenol, 3-[ethyl(3-methylbutyl)amino]- C₁₃H₂₁NO 207.3 ~460–480 (est.) 0.020 (est.) Branched substituents enhance hydrophobicity
Phenol, 3-(diethylamino) C₁₀H₁₅NO 165.2 443.2 0.020 Linear substituents; lower molecular weight
Phenol, 4-(ethylamino) C₈H₁₁NO 137.2 ~430 (hypothetical) N/A Primary amine; para substitution
Key Observations:
  • Boiling Points: Phenol, 3-(diethylamino)- has a documented boiling point of 443.2 K under reduced pressure (0.020 bar) . The target compound’s larger molecular weight and branched substituents suggest a higher boiling point (~460–480 K), though direct data is unavailable.
  • Solubility: The 3-methylbutyl group in the target compound reduces polarity compared to linear analogs like Phenol, 3-(diethylamino)-, likely decreasing water solubility.
  • Synthetic Routes: Secondary aminophenols are typically synthesized via alkylation of primary amines or nucleophilic aromatic substitution. For example, Phenol, 3-(diethylamino)- could be derived from 3-aminophenol and ethyl halides , while the target compound might require stepwise alkylation with ethyl and 3-methylbutyl halides.

Functional Group Effects

  • Branching vs.
  • Substitution Position: Meta-substituted aminophenols (e.g., the target compound) exhibit different electronic effects compared to para-substituted analogs. The meta position reduces resonance stabilization of the amine lone pair, slightly increasing basicity compared to para isomers.

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